molecular formula C9H6ClNO3 B15052053 (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one

(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one

Cat. No.: B15052053
M. Wt: 211.60 g/mol
InChI Key: VYJBJWAFWOFHSB-QPJJXVBHSA-N
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Description

(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a chloromethyl ketone with a furylmethylene precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (4E)-3-(Chloromethyl)-4-(2-thienylmethylene)-isoxazol-5(4H)-one: Similar structure but with a thienyl group instead of a furyl group.

    (4E)-3-(Chloromethyl)-4-(2-pyridylmethylene)-isoxazol-5(4H)-one: Similar structure but with a pyridyl group instead of a furyl group.

Uniqueness

(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one is unique due to the presence of the furylmethylene group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C9H6ClNO3/c10-5-8-7(9(12)14-11-8)4-6-2-1-3-13-6/h1-4H,5H2/b7-4+

InChI Key

VYJBJWAFWOFHSB-QPJJXVBHSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

C1=COC(=C1)C=C2C(=NOC2=O)CCl

Origin of Product

United States

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